molecular formula C12H6ClN3O5 B2591684 8-chloro-1,3-dinitro-10H-phenoxazine CAS No. 105261-75-4

8-chloro-1,3-dinitro-10H-phenoxazine

Cat. No.: B2591684
CAS No.: 105261-75-4
M. Wt: 307.65
InChI Key: RHCRPQSFUBUINC-UHFFFAOYSA-N
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Description

8-Chloro-1,3-dinitro-10H-phenoxazine (CAS 105261-75-4) is a high-purity phenoxazine derivative supplied with a minimum purity of ≥98% . This compound belongs to the class of phenoxazines, which are tricyclic heterocycles consisting of two benzene rings fused to an oxazine ring, recognized for their significant versatility in both material science and pharmacological research . In synthetic chemistry, this compound serves as a valuable building block for the construction of more complex N-heteroacenes. The strategic placement of nitro and chloro groups on the phenoxazine core makes it an excellent substrate for nucleophilic aromatic substitution, allowing researchers to systematically functionalize the scaffold . This is particularly relevant in the development of new organic electronic materials, where phenoxazine derivatives are extensively investigated for use in Organic Light-Emitting Diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts . Phenoxazines as a structural class also possess a broad profile of biological activities. The phenoxazine moiety is a key structural component in naturally occurring antibiotics and anticancer agents, most notably Actinomycin D . Synthetic phenoxazine derivatives have demonstrated a range of pharmacological properties in research models, including antimalarial, antiviral, and antidiabetic activities, positioning them as privileged structures in medicinal chemistry discovery programs . Handling and Usage: This product is strictly labeled "For Research Use Only" and is intended for laboratory research or further manufacturing purposes. It is not intended for diagnostic or direct human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

IUPAC Name

8-chloro-1,3-dinitro-10H-phenoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O5/c13-6-1-2-10-8(3-6)14-12-9(16(19)20)4-7(15(17)18)5-11(12)21-10/h1-5,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCRPQSFUBUINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-chloro-1,3-dinitro-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that phenoxazine derivatives, including 8-chloro-1,3-dinitro-10H-phenoxazine, exhibit notable anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the inhibition of key signaling pathways involved in cell survival .

2. Antiviral Properties
The antiviral efficacy of phenoxazines has been documented, with studies demonstrating their ability to inhibit viral replication. This is particularly relevant for viruses that pose significant public health challenges. The mechanism often involves interference with viral entry or replication processes within host cells .

3. Sedative and Anxiolytic Effects
Phenoxazine derivatives have been explored for their sedative and anxiolytic effects. They are considered as potential alternatives to traditional tranquilizers, offering therapeutic benefits with fewer side effects. The sedative properties are attributed to their ability to modulate neurotransmitter systems in the brain .

Biochemical Applications

1. Enzyme Inhibition Studies
this compound has been utilized in biochemical research to study enzyme inhibition. Its interactions with ATP synthase have provided insights into the enzyme's mechanisms and potential regulatory pathways. Such studies are crucial for understanding metabolic processes and developing new therapeutic agents .

2. Spectroscopic Characterization
The compound's unique spectroscopic properties make it suitable for various analytical applications. Techniques such as UV-Vis spectroscopy have been employed to characterize its electronic transitions, which are essential for understanding its reactivity and potential uses in photodynamic therapy .

Material Science Applications

1. Photodynamic Therapy
The photophysical properties of this compound make it a candidate for photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive species upon light activation, leading to localized destruction of tumor cells. Research into optimizing these properties is ongoing .

2. Dye-Sensitized Solar Cells
Phenoxazine derivatives have also been investigated for their potential use in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light and convert it into electrical energy can enhance the efficiency of solar energy conversion technologies .

Case Studies

Case Study 1: Anticancer Research
In a study published in MDPI, researchers evaluated the anticancer effects of various phenoxazine derivatives, including this compound. The results indicated a marked decrease in cell viability across several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Enzyme Interaction Analysis
A comprehensive study explored the interaction between this compound and ATP synthase inhibitors. The findings highlighted the compound's role in modulating enzyme activity and provided a framework for developing new inhibitors targeting metabolic diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-chloro-1,3-dinitro-10H-phenoxazine with structurally related compounds, focusing on substituent effects, physical properties, and synthetic methodologies.

Table 1: Structural and Substituent Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications
This compound C₁₂H₆ClN₃O₅* Cl (8), NO₂ (1,3) High electron deficiency; potential use in explosives or dyes (inferred)
7-Chloro-8-(trifluoromethyl)-10H-phenoxazine-1,3-dicarboxylic acid C₁₅H₇ClF₃NO₅ Cl (7), CF₃ (8), COOH (1,3) Polar, acidic; possible pharmaceutical intermediate
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S NO₂ (4-phenyl), ethynyl linkage Triclinic crystal system (P1); synthesized via Sonogashira coupling (6.9% yield)
10-Benzyl-1-chlorophenothiazine C₁₉H₁₄ClN₃S Cl (1), benzyl (10) mp 85–87°C; used in nitrile reactions

*Molecular formula inferred from substituent positions and phenoxazine core.

Key Observations:

Substituent Effects: Nitro vs. Carboxylic Acid Groups: The nitro groups in this compound impart greater electron-withdrawing character compared to the carboxylic acid groups in ’s compound, which may enhance stability in high-energy applications (e.g., explosives) but reduce solubility . Chloro Position: Chlorine at position 8 (phenoxazine) vs.

Synthetic Methods: The phenothiazine derivative in was synthesized via a Sonogashira coupling (6.9% yield), highlighting the challenges of introducing ethynyl groups . In contrast, nitration reactions (common for introducing nitro groups) might be more efficient for synthesizing the target compound, though direct data is lacking.

Physical Properties: Crystallography: The phenothiazine analog in crystallizes in a triclinic system (space group P1), with a unit cell volume of 781.4 ų . Phenoxazine derivatives may exhibit different packing due to oxygen’s higher electronegativity compared to sulfur. Melting Points: The 1-chloro-phenothiazine derivative () has a melting point of 85–87°C, suggesting that nitro groups in the target compound could elevate its melting point due to stronger intermolecular interactions .

Biological and Chemical Applications: Phenothiazines like chlorpromazine () are antipsychotic agents, but nitro-substituted phenoxazines may diverge in activity due to altered electron distribution . The trifluoromethyl group in ’s compound enhances lipid solubility, a trait absent in the nitro-rich target compound, which may limit membrane permeability in biological systems .

Biological Activity

8-Chloro-1,3-dinitro-10H-phenoxazine is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

This compound features a phenoxazine core substituted with chlorine and nitro groups. These substitutions significantly influence its chemical reactivity and biological interactions. The compound can be synthesized through several methods, including nitration and chlorination reactions involving phenoxazine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis, which is mediated through the activation of caspases and the generation of reactive oxygen species (ROS).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via ROS generation
A54920Caspase activation
HeLa25Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, causing destabilization.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in target cells.
  • Reactive Oxygen Species (ROS) Production : The compound promotes oxidative stress within cells, triggering apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in infected mouse models.
  • Cancer Research : In a recent investigation published in Cancer Letters, researchers explored the anticancer potential of this compound. They found that treatment with varying concentrations led to a dose-dependent decrease in cell viability in MCF-7 cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-1,3-dinitro-10H-phenoxazine, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with sulfonation of phenoxazine derivatives followed by nitration and chlorination. Use Grignard reagents for alkylation steps, as demonstrated in analogous phenothiazine syntheses . Optimize reaction conditions (temperature, solvent polarity, catalyst) via fractional factorial design to maximize yield. Monitor intermediates using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How can the crystal structure of this compound be resolved experimentally?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to minimize disorder. Refine data using SHELX software, referencing heterocyclic conformation parameters from phenothiazine derivatives .

Q. What spectroscopic techniques are most effective for characterizing nitro and chloro substituents in this compound?

  • Methodological Answer : Use FT-IR to identify nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and chloro C-Cl stretches (~750 cm⁻¹). NMR : ¹³C NMR detects electron-withdrawing effects of nitro groups (downfield shifts at ~140-150 ppm), while ²⁵Cl NQR can confirm chlorine bonding environments .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies in experimental spectroscopic data for nitro-substituted phenoxazines?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model vibrational frequencies and NMR chemical shifts. Compare with experimental data to identify solvation or crystal-packing effects. Use Quantum Chemistry-based QSPR models (CC-DPS) for predictive refinements .

Q. What strategies address contradictions in reaction mechanisms proposed for nitro-group introduction on phenoxazine cores?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁵N in HNO₃) to distinguish between electrophilic nitration pathways. Use in situ IR spectroscopy to detect nitrosonium ion (NO⁺) intermediates. Cross-validate with computational transition-state modeling .

Q. How can the electrochemical properties of this compound be leveraged for redox-active applications?

  • Methodological Answer : Perform cyclic voltammetry (CV) in anhydrous acetonitrile with a Ag/AgCl reference electrode. Identify reduction peaks for nitro groups (-0.5 to -1.2 V vs. SHE) and correlate with DFT-calculated LUMO energies. Compare with phenothiazine analogs to assess electron-withdrawing effects .

Data Analysis & Validation

Q. How should researchers validate purity when conflicting HPLC and elemental analysis results occur?

  • Methodological Answer : Triangulate data using orthogonal methods:

  • HPLC-MS to detect trace impurities.
  • Combustion analysis for C/H/N/Cl/O ratios (deviation < 0.4% acceptable).
  • DSC/TGA to identify polymorphic impurities via melting-point depression .

Q. What statistical approaches are recommended for optimizing synthetic yield in multifactorial experiments?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Use ANOVA to identify significant factors (e.g., temperature, stoichiometry). Validate models via lack-of-fit tests and residual plots .

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